3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiophen-2-ylsulfonyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-methylpyridazine with a suitable piperidine derivative under controlled conditions. The thiophen-2-ylsulfonyl group is then introduced through a sulfonylation reaction, often using thiophene-2-sulfonyl chloride as the sulfonylating agent. The final step involves the coupling of the piperidine derivative with the pyridazine core, typically under basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can lead to sulfone derivatives, while reduction of the pyridazine ring can yield dihydropyridazine compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine is not well-documented, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridazine: Similar structure but with a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group.
3-Methyl-6-((1-(benzylsulfonyl)piperidin-4-yl)oxy)pyridazine: Similar structure but with a benzylsulfonyl group.
Uniqueness
The presence of the thiophen-2-ylsulfonyl group in 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine may confer unique properties, such as enhanced electronic effects or specific interactions with biological targets, compared to its analogs with different sulfonyl groups.
Properties
IUPAC Name |
3-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-13(16-15-11)20-12-6-8-17(9-7-12)22(18,19)14-3-2-10-21-14/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMQSCCIGCJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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